N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide is a piperidine-based compound featuring a chiral (S)-2-aminopropionyl group attached to the piperidine ring at position 1 and an N-ethyl-acetamide moiety at position 2. Its molecular formula is C₁₃H₂₄N₃O₂, with a molecular weight of 241.34 g/mol . The stereochemistry of the 2-aminopropionyl group (S-configuration) is critical for its biological interactions, as enantiomeric differences often influence binding affinity and selectivity .
Properties
IUPAC Name |
N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-4-15(10(3)16)11-6-5-7-14(8-11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3/t9-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLNIFNYPOYERF-FTNKSUMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCN(C1)C(=O)[C@H](C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide, a compound with significant potential in pharmacology, is primarily investigated for its biological activity related to its interaction with various biological targets. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.
The chemical structure of this compound includes a piperidine ring substituted with an amino acid moiety. This structural configuration is crucial for its biological activity, particularly in modulating neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Weight | 333.43 g/mol |
| InChI Key | KSFWCZYOIPKJBX-XKYSEJONNA-N |
| Melting Point | Not specified |
| Solubility | Not specified |
Interaction with G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds similar to this compound may interact with GPCRs, which play a pivotal role in signal transduction in various physiological processes. The modulation of these receptors can lead to significant changes in cellular responses, including neurotransmitter release and modulation of ion channels .
Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases. It may influence pathways involved in oxidative stress and apoptosis, providing a protective effect against neuronal damage .
Antitumor Activity
In vitro studies have demonstrated that similar compounds possess antitumor activity against various cancer cell lines. The cytotoxic effects are often attributed to the ability to induce apoptosis and inhibit cell proliferation. For instance, derivatives of piperidine have shown promising results against pancreatic and breast cancer cell lines .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has indicated that piperidine derivatives can exhibit antibacterial effects against common pathogens, which could be leveraged in developing new antibiotics .
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Disease
A study explored the effects of piperidine derivatives on neurodegeneration associated with Alzheimer's disease. The findings suggested that these compounds could inhibit butyrylcholinesterase (BuChE), an enzyme linked to the pathology of Alzheimer's disease. By inhibiting BuChE, the compounds may enhance cholinergic transmission and offer neuroprotective benefits .
Case Study 2: Antitumor Efficacy
Another investigation focused on the antitumor efficacy of this compound analogs against human cancer cell lines. The results indicated a dose-dependent response, with significant cytotoxicity observed at higher concentrations, suggesting potential for further development as an anticancer agent .
Scientific Research Applications
Pharmacological Applications
N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide exhibits promising pharmacological properties:
- Neuropharmacology : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems, potentially influencing pain modulation and neuroprotection. These interactions could lead to the development of new analgesics or neuroprotective agents.
- Anti-inflammatory Effects : Research indicates that compounds with similar piperidine structures often exhibit anti-inflammatory properties. This suggests that this compound could be explored for treating inflammatory conditions.
- Therapeutic Development : The compound's unique structure positions it as a valuable candidate for drug development, particularly in the fields of pain management and neurodegenerative diseases.
Interaction Studies
Understanding the biological effects of this compound requires comprehensive interaction studies:
- Binding Affinity Studies : Initial data suggest that this compound may exhibit significant binding affinities to certain receptors, warranting further investigation into its therapeutic potential.
- Comparative Analysis : A comparison with structurally similar compounds can provide insights into the unique pharmacological properties of this compound. The following table summarizes some related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Ethylacetamide | Basic acetamide structure | Simple amine without piperidine |
| 2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamide | Chloro-substituted benzyl group | Different alkyl substitution |
| 2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide | Methyl instead of ethyl | Variation in side chain |
| 2-Amino-N-(4-chloro-benzyl)-N-phenyacetamide | Phenyl group substitution | Aromatic character influences solubility |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide can be elucidated by comparing it to analogs with modifications in the piperidine ring, acyl groups, or alkyl substituents. Below is a detailed analysis:
Structural Analogues
Key Findings
The hydroxyimino group in Compound 21 introduces a hydrogen-bonding site, which may enhance receptor binding but destabilizes the compound under acidic conditions .
Acyl Group Modifications: The 3-methylbutanoyl substituent (269.37 g/mol) adds steric bulk, which could hinder binding in tightly packed enzymatic pockets . The acetyl group in 1353999-86-6 simplifies the structure but may reduce metabolic stability compared to the propionyl variant .
Pharmacological Potential
While direct pharmacological data for this compound is scarce, structurally related compounds like SR142801 (a neuropeptide antagonist) demonstrate the therapeutic relevance of piperidine-acetamide derivatives in CNS disorders . The chiral (S)-aminopropionyl group in the target compound likely confers selectivity for specific neural receptors, a hypothesis supported by the enantiomer-dependent activity of similar molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
